2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide
Description
The compound 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide features a 9,10-anthraquinone core substituted at the 2-position with a thiophene-3-carboxamide group bearing two chlorine atoms at the 2- and 5-positions of the thiophene ring. This structure combines electron-deficient aromatic systems (anthraquinone and thiophene) with polar carboxamide and chloro substituents, which may influence its solubility, electronic properties, and biological activity.
Properties
IUPAC Name |
2,5-dichloro-N-(9,10-dioxoanthracen-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2NO3S/c20-15-8-14(18(21)26-15)19(25)22-9-5-6-12-13(7-9)17(24)11-4-2-1-3-10(11)16(12)23/h1-8H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNLEAXFTQZJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide typically involves the coupling of 9,10-anthraquinone derivatives with thiophene carboxylic acid derivatives. One common method includes the reaction of 9,10-anthraquinone-2-carboxylic acid with 2,5-dichlorothiophene-3-amine under dehydrating conditions using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Structural Analogs in Antimicrobial Studies
A series of 9,10-dioxo-9,10-dihydroanthracene derivatives synthesized and evaluated for antimicrobial activity () provides a basis for comparison. Key analogs include:
| Compound Name | Substituents/Functional Groups | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5-(2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)hydrazineylidene)-2-thioxodihydropyrimidine-4,6-dione | Hydrazineylidene, thioxo, pyrimidine-dione | 84 | >240 |
| 2-Cyano-2-(2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)hydrazineylidene)acetic acid | Cyano, acetic acid | 77 | >240 |
| Ethyl 2-cyano-2-(2-(9,10-dioxo-9,10-dihydroanthracen-1-yl)hydrazineylidene)acetate | Cyano, ethyl ester | 70 | 158–160 |
Key Observations :
- Biological Activity : Analogs in showed antimicrobial activity via agar diffusion and resazurin-based microdilution assays (RBMA). The dichloro-thiophene substituent in the target compound could modulate activity by increasing electrophilicity or altering membrane permeability.
- Thermal Stability : High melting points (>240°C) in hydrazine derivatives suggest strong intermolecular interactions (e.g., hydrogen bonding), whereas the target compound’s carboxamide group may reduce thermal stability compared to rigid hydrazine-based systems .
Host-Guest Inclusion Properties
highlights the inclusion capabilities of 9,10-dihydroxyanthracene derivatives. For example:
- Compound 1 (trans-9,10-di(1′-naphthyl)-9,10-dihydroxyphenanthrene) forms tunnel-type coordination cages with amines (e.g., piperidine, dicyclohexylamine) due to its planar, electron-rich anthracene core .
- Compound 2 (trans-9,10-dibenzyl-9,10-dihydroxyphenanthrene) lacks inclusion properties, emphasizing the role of substituent bulkiness.
Comparison with Target Compound: The target’s anthraquinone core is structurally similar to Compound 1 but lacks hydroxyl groups. Its chloro and carboxamide substituents may sterically hinder inclusion interactions, though the electron-withdrawing nature of these groups could enhance binding with electron-rich guest molecules.
Research Findings and Limitations
Antimicrobial Activity (Hypothetical Projection)
While direct data for the target compound are unavailable, structural trends from suggest:
- Enhanced Bioavailability: The carboxamide group may improve cell penetration compared to ester or cyano substituents.
- Chloro Substituents : The 2,5-dichloro configuration on thiophene could increase lipophilicity and resistance to enzymatic degradation.
Limitations of Current Data
- No crystallographic or solubility data for the target compound are provided in the evidence. SHELX-based structural studies () could resolve this gap.
- Biological activity comparisons remain speculative due to the absence of MIC (Minimum Inhibitory Concentration) values for the target compound.
Biological Activity
2,5-Dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse research sources.
Synthesis and Characterization
The compound is synthesized through a reaction between 2-methylbenzoyl chloride and 1-aminoanthraquinone. The yield of the synthesized compound was reported to be 94%. Characterization was performed using various spectroscopic methods such as -NMR, -NMR, IR spectroscopy, and GC-MS, confirming the structure and purity of the compound.
Anticancer Activity
The anticancer properties of this compound were evaluated against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line with a GI50 value of 1.40 μM. This value is notably lower than that of the reference drug mitoxantrone (GI50 = 3.93 μM), indicating the compound's potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibited promising antimicrobial activity. Experimental results showed that it was effective against Mycobacterium luteum , with antibacterial properties observed alongside antifungal activity against Aspergillus niger and Candida tenuis . The synthesis of new amino-acid derivatives from this compound also contributed to its antimicrobial profile.
Case Study 1: Anticancer Efficacy
A study focusing on the efficacy of this compound against MCF-7 cells revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers .
Case Study 2: Antimicrobial Testing
In a separate investigation into its antimicrobial properties, various derivatives synthesized from this compound were tested against a panel of bacterial and fungal strains. The results indicated that specific modifications to the structure enhanced antibacterial potency against Gram-positive bacteria while maintaining antifungal effectiveness .
Research Findings Summary
| Activity | Cell Line/Organism | GI50/IC50 Value | Reference Compound | Reference Value |
|---|---|---|---|---|
| Anticancer | MCF-7 | 1.40 μM | Mitoxantrone | 3.93 μM |
| Antimicrobial | Mycobacterium luteum | Not specified | - | - |
| Antifungal | Aspergillus niger | Not specified | - | - |
| Antifungal | Candida tenuis | Not specified | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
